molecular formula C18H20N2O3S B2610173 N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide CAS No. 954708-38-4

N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

Cat. No. B2610173
CAS RN: 954708-38-4
M. Wt: 344.43
InChI Key: BLDBZGBPZBTCHU-UHFFFAOYSA-N
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Description

“N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide” is a derivative of 1,2,3,4-tetrahydroisoquinoline . Tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds . In recent years, considerable research interest has been witnessed toward the synthesis of its C(1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities .


Synthesis Analysis

The synthesis of “N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide” involves multicomponent reactions . Traditional approaches to the synthesis of C(1)-substituted tetrahydroisoquinolines include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of tetrahydroisoquinoline with various nucleophiles have been explored .


Molecular Structure Analysis

The molecular structure of “N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide” can be analyzed using NMR spectroscopy . The 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon atoms in the molecule, respectively .


Chemical Reactions Analysis

The chemical reactions involving “N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide” are mainly centered around its C(1)-functionalization . These reactions involve isomerization of iminium intermediate (exo/endo isomerization) and are highlighted for the period of 2013–2019 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide” can be determined using various spectroscopic techniques . For instance, its melting point can be determined, and its chemical shifts can be analyzed using NMR spectroscopy .

Scientific Research Applications

Future Directions

The future directions in the research of “N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide” and its derivatives could involve the development of new and environmentally friendly methods for their synthesis . Additionally, further exploration of their biological activities could lead to the discovery of new therapeutic agents .

properties

IUPAC Name

N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-13-3-7-18(8-4-13)24(22,23)20-10-9-15-5-6-17(19-14(2)21)11-16(15)12-20/h3-8,11H,9-10,12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLDBZGBPZBTCHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

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